Product packaging for Imidazo[1,2-a]pyridine-7-sulfonyl chloride(Cat. No.:CAS No. 1444886-25-2)

Imidazo[1,2-a]pyridine-7-sulfonyl chloride

Cat. No.: B3240671
CAS No.: 1444886-25-2
M. Wt: 216.65 g/mol
InChI Key: YOGNIAUZLDCYRG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-sulfonyl chloride ( 1444886-25-2) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized as a "drug prejudice" scaffold due to its presence in compounds with a wide range of biological activities . This sulfonyl chloride is particularly valuable for synthesizing novel compounds for pharmacological testing. The imidazo[1,2-a]pyridine moiety is a prominent feature in potent anti-tuberculosis (TB) agents. Research has identified derivatives of this scaffold that demonstrate exceptional activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Some optimized imidazo[1,2-a]pyridine-3-carboxamides show remarkable potency with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range . Furthermore, this chemical scaffold is being actively investigated for the development of novel anticancer therapies. Studies indicate that certain imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis (programmed cell death) through the modulation of key pathways like AKT/mTOR . The sulfonyl chloride functional group is a critical handle for chemical modification, allowing researchers to create sulfonamides and other derivatives to explore structure-activity relationships and develop new selective inhibitors, such as those targeting the c-Met kinase for cancer treatment or Cyclooxygenase-2 (COX-2) for anti-inflammatory applications . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O2S B3240671 Imidazo[1,2-a]pyridine-7-sulfonyl chloride CAS No. 1444886-25-2

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-3-10-4-2-9-7(10)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNIAUZLDCYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265211
Record name Imidazo[1,2-a]pyridine-7-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID601265211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444886-25-2
Record name Imidazo[1,2-a]pyridine-7-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1444886-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Imidazo 1,2 a Pyridine Core

Classical and Contemporary Approaches to Imidazo[1,2-a]pyridine (B132010) Ring Formation

The formation of the imidazo[1,2-a]pyridine ring system can be achieved through several strategic approaches, ranging from traditional condensation reactions to modern multi-component and metal-catalyzed methodologies.

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to principles of atom economy and convergence. mdpi.com Among the most powerful MCRs for synthesizing the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). beilstein-journals.orgnih.govmdpi.com

First reported independently by Groebke, Blackburn, and Bienaymé, this reaction involves the acid-catalyzed condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The reaction proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, which is then activated by the acid catalyst. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization, yields the 3-amino-substituted imidazo[1,2-a]pyridine scaffold. nih.gov A variety of catalysts, including Lewis acids (e.g., Sc(OTf)₃) and Brønsted acids (e.g., perchloric acid), have been employed to facilitate this transformation. beilstein-journals.orgbeilstein-journals.org The GBB reaction's tolerance for diverse functional groups on all three components has made it a staple in generating large libraries of imidazo[1,2-a]pyridine derivatives for drug discovery. beilstein-journals.orgnih.govnih.gov For instance, microwave-assisted GBB reactions using catalysts like ammonium (B1175870) chloride in ethanol (B145695) have been developed as an eco-friendly approach. sciforum.net

Table 1: Examples of Groebke–Blackburn–Bienaymé (GBB) Reaction Conditions
Amine ComponentAldehyde ComponentIsocyanide ComponentCatalyst/ConditionsKey FindingReference
2-Aminopyridine (B139424)Various AldehydesVarious IsocyanidesSc(OTf)₃, MeOH/DCMEfficient synthesis of diverse 3-amino-substituted imidazo[1,2-a]pyridines. beilstein-journals.org
2-Aminopyridine3-Formylchromonetert-Butyl isocyanideNH₄Cl, EtOH, MicrowaveEco-friendly, microwave-assisted synthesis of imidazo[1,2-a]pyridine-chromone hybrids. sciforum.net
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl, MicrowaveOne-pot synthesis combining GBB and CuAAC (Click) reactions for bis-heterocyclic compounds. mdpi.com
GBB-derived acidVarious AldehydesVarious IsocyanidesHClO₄, DMFTandem GBB-Ugi reactions to create peptidomimetics containing the imidazo[1,2-a]pyridine core. beilstein-journals.org

Cyclocondensation reactions represent one of the most traditional and direct methods for forming the imidazo[1,2-a]pyridine ring. The seminal Tschitschibabin (Chichibabin) synthesis, first reported in 1925, involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde (B98955) or a bromoacetophenone. rsc.orge3s-conferences.org The mechanism begins with the alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation between the amino group and the carbonyl, which upon dehydration yields the aromatic fused ring system. e3s-conferences.orgacs.org

Modern variations of this approach often employ milder conditions and bases like NaHCO₃ to improve yields. e3s-conferences.org Heteroannulation strategies have expanded to include the use of various starting materials, such as 1,3-dicarbonyl compounds, nitroolefins, and alkynes, reacting with 2-aminopyridines to construct the heterocyclic core. rsc.org For example, an elemental sulfur-promoted oxidative annulation between 2-aminopyridines and aldehydes provides a metal-free route to the scaffold. researchgate.net

Transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, offering high efficiency, broad substrate scope, and novel reaction pathways. researchgate.net

Copper-Catalyzed Syntheses: Copper catalysts are widely used due to their low cost and versatile reactivity. A common approach involves the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, catalyzed by CuI, using air as a green oxidant. organic-chemistry.orgacs.org Another powerful method is the copper-catalyzed one-pot reaction of aminopyridines and nitroolefins, which also utilizes air as the oxidant and proceeds under relatively mild conditions. organic-chemistry.org Copper catalysts like Cu(OAc)₂ can also mediate three-component cascade reactions of 2-aminopyridines, aldehydes, and terminal alkynes to produce functionalized imidazo[1,2-a]pyridines. acs.org These methods are valued for their operational simplicity and tolerance of a wide array of functional groups. organic-chemistry.org

Palladium-Catalyzed Syntheses: Palladium catalysis offers unique pathways for C-C and C-N bond formation. One notable method is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC), which can form fused imidazo[1,2-a]pyrimidines under mild conditions with air as the oxidant. acs.org The Sonogashira cross-coupling reaction, co-catalyzed by palladium and copper, has been adapted for the synthesis of 2-aryl-substituted imidazo[1,2-a]pyridines from 2-amino-1-(2-propynyl)pyridinium bromide and aryl iodides in an aqueous medium. tandfonline.com Furthermore, direct C-H arylation of the preformed imidazo[1,2-a]pyridine ring at the C3 position with aryl chlorides can be achieved using palladium catalysts, demonstrating the power of this approach for late-stage functionalization. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Syntheses of the Imidazo[1,2-a]pyridine Core
Catalyst SystemReactantsReaction TypeKey FeatureReference
CuI / AirPyridine (B92270), Ketone Oxime EsterAerobic Dehydrogenative CyclizationEnvironmentally friendly conversion using air as the oxidant. acs.org
CuBr / AirAminopyridine, NitroolefinOne-pot AnnulationGeneral and efficient method tolerant of various substituents. organic-chemistry.org
Cu(OAc)₂ / Air2-Aminopyridine, Aldehyde, PropiolateCascade Aminomethylation/CycloisomerizationThree-component reaction adaptable for synthesizing drug molecules like Alpidem. acs.org
Pd(OAc)₂ / AirAmine, AldehydeIntramolecular Dehydrogenative CouplingForms fused pyrimidine (B1678525) analogues via tandem reaction. acs.org
Pd(PPh₃)₂Cl₂ / CuI2-Amino-1-(2-propynyl)pyridinium bromide, Aryl IodideSonogashira Coupling/CyclizationSynthesis of 2-substituted derivatives in water. tandfonline.com

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce cost and environmental impact. Several innovative metal-free protocols for imidazo[1,2-a]pyridine synthesis have emerged. acs.orgresearchgate.net A rapid and efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, providing quantitative yields in minutes. rsc.org Another strategy is the use of elemental sulfur to initiate an oxidative annulation of 2-aminopyridines and aldehydes. researchgate.net Molecular iodine has also been used as a catalyst to mediate the reaction between pyridines and oxime esters to form 2-substituted imidazo[1,2-a]pyridines. nih.gov Additionally, a novel three-component, metal-free reaction has been developed that combines ynals, pyridin-2-amines, and alcohols or thiols to construct the imidazo[1,2-a]pyridine core, forming C-N, C-O, and C-S bonds in a single pot. acs.org

C-H Functionalization as a Strategy for Imidazo[1,2-a]pyridine Derivatization

Direct C-H functionalization has become a paramount strategy for the derivatization of heterocyclic scaffolds, as it avoids the need for pre-functionalized starting materials and reduces synthetic steps. mdpi.comrsc.org The imidazo[1,2-a]pyridine ring is an excellent substrate for C-H functionalization, with the C3 position being the most electronically rich and sterically accessible, making it the primary site for electrophilic or radical attack. researchgate.netnih.gov However, functionalization at other positions, including C2, C5, C6, C7, and C8, has also been achieved, allowing for comprehensive structural diversification. rsc.org

In recent years, visible-light photoredox catalysis has emerged as a powerful and green tool for C-H functionalization. researchgate.netnih.gov This approach utilizes light energy to generate reactive radical intermediates under mild conditions. For the imidazo[1,2-a]pyridine core, this strategy has enabled a wide range of transformations. mdpi.com

The C3 position is readily functionalized through visible-light-induced reactions. For example, C3-sulfenylation has been accomplished using Eosin (B541160) B as a photosensitizer and sulfinic acids as the sulfur source. mdpi.com Perfluoroalkylation at C3 can be achieved via the formation of a photoactive electron donor-acceptor (EDA) complex between the heterocycle and a perfluoroalkyl iodide, obviating the need for a photocatalyst. mdpi.comnih.gov While C3 functionalization is common, methods for other positions are also being developed. A visible-light-induced C5-alkylation using eosin Y as a photocatalyst and alkyl N-hydroxyphthalimides as the alkyl source has been reported, highlighting progress in controlling regioselectivity. mdpi.com These light-driven methods represent a frontier in the synthesis of complex imidazo[1,2-a]pyridine derivatives, offering sustainable pathways to novel chemical entities. mdpi.comresearchgate.net

Radical Reaction Pathways in C-H Functionalization

Radical reactions have emerged as a significant strategy for the direct functionalization of imidazo[1,2-a]pyridines. rsc.org These reactions provide an effective pathway for creating new carbon-carbon and carbon-heteroatom bonds, often at the C3 position of the imidazole (B134444) ring, which is electron-rich. researchgate.net Methodologies involving transition-metal catalysis, metal-free oxidation, and photocatalysis have been developed to generate radical intermediates that then react with the imidazo[1,2-a]pyridine core. rsc.org

For instance, visible light-promoted reactions can generate trifluoromethyl (CF₃) radicals from appropriate sources. These radicals subsequently attack the imidazo[1,2-a]pyridine ring to form a radical intermediate, which, after oxidation and deprotonation, yields the C3-trifluoromethylated product. nih.gov Similar radical-based strategies have been employed for various functionalizations, including arylation, thiolation, and formylation. nih.govrsc.org While many C-H functionalization methods target the C3 position, the underlying principles can inform strategies for functionalizing other positions on the scaffold, which is necessary for the synthesis of precursors to Imidazo[1,2-a]pyridine-7-sulfonyl chloride. researchgate.netresearchgate.net

Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines, aiming to develop more environmentally benign, efficient, and sustainable processes. researchgate.netacs.org This includes the use of alternative energy sources like microwave irradiation, the utilization of eco-friendly solvents such as water, and the development of protocols that operate under solvent-free conditions or allow for catalyst recycling. acs.orgrsc.orgresearchgate.net

Microwave-Assisted Protocols

Microwave irradiation has been widely adopted as an alternative energy source to accelerate the synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.net This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net Microwave-assisted syntheses have been successfully applied to various reaction types, including the classical condensation of 2-aminopyridines with α-haloketones and multicomponent reactions. organic-chemistry.orgbio-conferences.org

For example, a one-pot multicomponent reaction involving 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation provides a rapid route to 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Another efficient method involves the reaction of 2-aminopyridines and α-bromo-β-keto esters under solvent-free, microwave-assisted conditions, yielding highly substituted products in under two minutes. organic-chemistry.org The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction, has also been adapted to microwave conditions to produce imidazo[1,2-a]pyridine-chromone hybrids in an eco-friendly manner. sciforum.netmdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of the Imidazo[1,2-a]pyridine Core

Reactants Catalyst/Medium Conditions Product Type Yield Ref
2-Aminonicotinic acid, Chloroacetaldehyde (B151913) Water (solvent) Microwave, 30 min Imidazo[1,2-a]pyridine derivatives 92–95% connectjournals.com
Imidazo[1,2-a]pyridines, DMF/POCl₃ PEG-400 Microwave (400W), 90°C 2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes High tandfonline.com
2-Aminopyridines, α-Bromo-β-keto esters Solvent-free Microwave, <2 min Highly substituted imidazo[1,2-a]pyridines High organic-chemistry.org
2-Aminopyridine, Aldehyde, Isonitrile --- Microwave 3-Amino-imidazopyridines --- bio-conferences.org
2-Amino-pyridines, 3-Formyl-chromone, Isocyanides NH₄Cl / EtOH Microwave Imidazo[1,2-a]pyridine-chromones Good sciforum.net

Solvent-Free and Aqueous Medium Reactions

Developing synthetic routes that minimize or eliminate the use of hazardous organic solvents is a central goal of green chemistry. For the synthesis of the imidazo[1,2-a]pyridine core, several methods have been established that proceed in aqueous media or under solvent-free conditions. researchgate.net

A notable example is a rapid, metal-free synthesis performed in water at ambient temperature, which provides quantitative yields of imidazo[1,2-a]pyridines on a gram scale within minutes. rsc.org This method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums. rsc.org Other approaches include the catalyst-free condensation of 2-aminopyridines with α-haloketones by simple heating, avoiding the need for both a solvent and a catalyst. bio-conferences.orgscielo.br The use of water as a solvent is not only environmentally friendly but can also promote reaction rates and selectivity. rsc.org For instance, a copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and alkynes works efficiently in an aqueous micellar medium using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. acs.org

Table 2: Examples of Solvent-Free and Aqueous Syntheses of the Imidazo[1,2-a]pyridine Core

Reactants Catalyst/Conditions Solvent Product Type Yield Ref
N-Propargylpyridiniums NaOH, Ambient Temp. Water Imidazo[1,2-a]pyridines Quantitative rsc.org
α-Oxoketenedithioacetals, Diamines, DMAD One-pot, three-component Water Tetrahydroimidazo[1,2-a]pyridines --- koreascience.kr
2-Aminopyridine, Aldehyde, Alkyne Cu(II)–ascorbate, 50°C Aqueous Micellar (SDS) Imidazo[1,2-a]pyridine derivatives Good acs.org
2-Aminopyridines, α-Haloketones Catalyst-free, 60°C Solvent-free Imidazo[1,2-a]pyridine derivatives 91% scielo.br
2-Aminopyridines, Ketones KI / t-BuOOH, Ultrasound Water Imidazo[1,2-a]pyridines Good organic-chemistry.org

Catalyst Recycling and Sustainable Approaches

The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis, as it reduces waste and lowers costs. In the context of imidazo[1,2-a]pyridine synthesis, significant progress has been made in creating catalytic systems that can be recovered and reused. researchgate.net

One such advancement is the use of a bimetallic Cu-Mn spinel oxide catalyst for the domino three-component synthesis of imidazo[1,2-a]pyridines in water. researchgate.net This heterogeneous catalyst can be easily recovered from the reaction mixture by simple filtration and has been shown to be reusable for several cycles without a significant loss of catalytic activity. researchgate.net The reaction itself—a coupling of 2-aminopyridines, aldehydes, and alkynes—benefits from the use of water as a solvent and avoids the need for additives, further enhancing its green credentials. researchgate.net Such approaches, which combine the use of a recyclable catalyst with an environmentally benign solvent, represent a highly sustainable pathway to the imidazo[1,2-a]pyridine scaffold. researchgate.netresearchgate.net

Synthesis and Functionalization Strategies for Imidazo 1,2 a Pyridine 7 Sulfonyl Chloride

General Methodologies for Introducing Sulfonyl Chloride Groups onto Heterocycles

The synthesis of heteroaryl sulfonyl chlorides can be broadly approached through two primary strategies: direct chlorosulfonation of the heterocyclic ring and the oxidation of suitable sulfur-containing precursors.

Chlorosulfonation Reactions

Chlorosulfonation is a direct method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring using a strong chlorosulfonating agent.

Chlorosulfonic Acid: The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction typically involves treating the heterocyclic substrate with an excess of chlorosulfonic acid, often at low temperatures to control the reactivity and prevent degradation. nih.gov The reaction mixture is then carefully quenched, usually by pouring it onto ice, to precipitate the sulfonyl chloride product. For instance, the synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride is achieved by reacting the parent heterocycle with chlorosulfonic acid in chloroform (B151607) at -5°C, followed by stirring at room temperature. researchgate.net

Reaction Conditions for Chlorosulfonation:

Heterocycle Reagent Solvent Temperature Reference
2-chloroimidazo[1,2-α]pyridine Chlorosulfonic acid - Not specified acs.org
2-(4-bromophenyl)imidazo[1,2-a]pyridine Chlorosulfonic acid Chloroform -5°C to RT researchgate.net

This table showcases typical conditions for chlorosulfonation reactions on various heterocyclic compounds.

Oxidation of Sulfur Precursors (e.g., thiols, disulfides, sulfinic acids)

An alternative to direct chlorosulfonation is the oxidation of a pre-installed sulfur functionality, such as a thiol, disulfide, or sulfinic acid. This multi-step approach can offer better control over regioselectivity, as the sulfur precursor can often be introduced at a specific position through various synthetic methods.

Oxidation of Thiols: Thiols are common precursors to sulfonyl chlorides. A variety of oxidizing agents can effect this transformation. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been reported as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides under mild conditions. nih.govnih.gov Other methods include the use of N-chlorosuccinimide (NCS) in the presence of hydrochloric acid or tetrabutylammonium (B224687) chloride. researchgate.net An environmentally friendly approach involves the aerobic oxidation of thiols using ammonium (B1175870) nitrate (B79036) in the presence of aqueous HCl or HBr. cbijournal.com

Oxidation of Disulfides and Sulfinic Acids: Disulfides can also be oxidatively chlorinated to yield sulfonyl chlorides. researchgate.net Sulfinic acids, which can be prepared from the corresponding Grignard or organolithium reagents by reaction with sulfur dioxide, are readily oxidized to sulfonyl chlorides using reagents like thionyl chloride or oxalyl chloride.

Reagents for Oxidation of Sulfur Precursors to Sulfonyl Chlorides:

Sulfur Precursor Oxidizing System Key Features Reference(s)
Thiols H₂O₂ / SOCl₂ Highly reactive, mild conditions, rapid nih.govnih.gov
Thiols N-Chlorosuccinimide / HCl Good yields researchgate.net
Thiols NH₄NO₃ / aq. HX (X=Cl, Br) / O₂ Metal-free, environmentally benign cbijournal.com
Thiols, Disulfides NaClO₂ Environmentally benign cbijournal.com

This interactive table summarizes various reagent systems for the oxidation of sulfur precursors.

Regioselective Sulfonylation on the Imidazo[1,2-a]pyridine (B132010) Scaffold

The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine ring is a critical factor in the synthesis of a specific isomer like the 7-sulfonyl chloride.

C3-Sulfonylation Methodologies

The imidazo[1,2-a]pyridine ring is electron-rich, and theoretical as well as experimental studies have shown that electrophilic substitution predominantly occurs at the C3 position of the imidazole (B134444) ring. acs.orgacs.org This is attributed to the stability of the resulting cationic intermediate. Consequently, a number of methodologies have been developed for the specific C3-sulfonylation of this scaffold.

Direct chlorosulfonation of various imidazo[1,2-a]pyridines consistently yields the 3-sulfonyl chloride derivative. researchgate.netacs.org Furthermore, radical-based methods, such as visible-light-induced three-component reactions, have been employed for the C3-sulfonylation of imidazo[1,2-a]pyridines. acs.org

Investigating Selectivity for C7-Sulfonylation

Achieving C7-sulfonylation on an unsubstituted imidazo[1,2-a]pyridine ring via direct electrophilic substitution is challenging due to the inherent reactivity of the C3 position. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the imidazole moiety. Therefore, strategies for C7-sulfonylation must circumvent this regiochemical preference.

One potential approach is to block the C3 position with a removable group, directing the electrophile to other positions. However, functionalization often still favors other positions on the imidazole ring or the more activated positions on the pyridine ring (C5 and C8).

A more viable strategy involves starting with a pre-functionalized imidazo[1,2-a]pyridine where a substituent at the C7 position can be converted into a sulfonyl chloride.

Advanced Synthetic Routes to Imidazo[1,2-a]pyridine-7-sulfonyl Chloride

Given the challenges of direct C7-sulfonylation, advanced synthetic routes would likely involve the synthesis of a 7-substituted imidazo[1,2-a]pyridine precursor.

A promising precursor is 7-aminoimidazo[1,2-a]pyridine . The synthesis of such compounds has been reported, for instance, through the cyclization of the appropriately substituted 2-aminopyridine (B139424). A patent describes imidazo[1,2-a]pyridin-7-amines as imaging tools. The synthesis of the parent 7-aminoimidazo[1,2-a]pyridine would likely start from 2,4-diaminopyridine.

Once 7-aminoimidazo[1,2-a]pyridine is obtained, it can potentially be converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction . This classic transformation involves three main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures to form a diazonium salt.

Reaction with Sulfur Dioxide: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. researchgate.netcbijournal.com

Formation of the Sulfonyl Chloride: This reaction furnishes the desired sulfonyl chloride.

This approach has been successfully applied to the synthesis of various heteroaryl sulfonyl chlorides from their corresponding amines. cbijournal.com

Another potential route could involve the synthesis of imidazo[1,2-a]pyridin-7-thiol . This could be achieved from a 7-halo-imidazo[1,2-a]pyridine via nucleophilic substitution with a sulfur nucleophile, followed by reduction if necessary. The resulting thiol could then be oxidized to the target sulfonyl chloride using the methods described in section 3.1.2.

A third approach could utilize modern cross-coupling strategies. For example, a 7-halo-imidazo[1,2-a]pyridine could be coupled with a reagent that introduces a sulfinate group, which can then be oxidized. Alternatively, the reaction of a 7-organozinc derivative of imidazo[1,2-a]pyridine with a reagent like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) could potentially yield the sulfonyl chloride. acs.orgnih.gov

Plausible Synthetic Route to this compound via a 7-Amino Precursor:

Step Reaction Reagents Purpose
1 Synthesis of 7-nitroimidazo[1,2-a]pyridine Nitration of imidazo[1,2-a]pyridine (regioselectivity is a challenge) Introduction of a nitrogen functionality at C7
2 Reduction of the nitro group e.g., SnCl₂/HCl or Fe/HCl Formation of 7-aminoimidazo[1,2-a]pyridine

This table outlines a potential, albeit challenging, synthetic pathway to the target compound.

Multi-step Convergent Syntheses

The synthesis of this compound is not a trivial process and typically involves a multi-step convergent approach. This strategy involves the independent synthesis of key fragments of the molecule, which are then combined in the later stages to form the final product. A plausible and commonly employed route commences with the synthesis of a suitably substituted pyridine precursor, which is then cyclized to form the imidazo[1,2-a]pyridine core.

A key starting material for this synthetic pathway is often a 2-amino-4-substituted pyridine. For instance, the synthesis can begin with 2-chloropyridine. This starting material undergoes nitration to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine. The nitro group is subsequently reduced to an amino group to give 4-amino-2-chloropyridine (B126387). chemicalbook.comchemicalbook.com This intermediate is crucial as the amino group will eventually become part of the imidazole ring, and the chlorine atom can be retained or modified in later steps.

The next critical phase is the construction of the fused imidazole ring. This is typically achieved through a condensation reaction between the 2-aminopyridine derivative and an α-haloketone or a related two-carbon synthon. bio-conferences.org For example, reacting 4-amino-2-chloropyridine with chloroacetaldehyde (B151913) would lead to the formation of 7-chloroimidazo[1,2-a]pyridine.

The final step in this convergent synthesis is the introduction of the sulfonyl chloride group at the C7-position. One of the most effective methods for this transformation is the Sandmeyer reaction. organic-chemistry.orglibretexts.org This involves the conversion of an amino group to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) salt to yield the sulfonyl chloride. Therefore, if the starting material was 2,4-diaminopyridine, the cyclization would yield 7-aminoimidazo[1,2-a]pyridine. This amino-substituted intermediate can then be subjected to the Sandmeyer reaction conditions to furnish the desired this compound.

An alternative to the Sandmeyer reaction involves the direct chlorosulfonylation of the imidazo[1,2-a]pyridine core. However, this method often lacks regioselectivity and can lead to a mixture of isomers, making the isolation of the desired C7-sulfonylated product challenging.

Utilization of Specific Precursors for C7-Functionalization

The regioselective functionalization at the C7-position of the imidazo[1,2-a]pyridine nucleus is a key challenge in the synthesis of the title compound. The electronic nature of the bicyclic system generally favors electrophilic substitution at the C3 position. Therefore, the use of specific precursors where the C7-position is pre-functionalized is a more controlled and efficient strategy.

One such strategy involves starting with a pyridine ring that already contains a functional group at the position that will become C7 of the imidazo[1,2-a]pyridine ring. For example, starting with 2-amino-4-bromopyridine, which can be synthesized from 2-aminopyridine, allows for the bromine atom to be strategically positioned at C7 after cyclization. The resulting 7-bromoimidazo[1,2-a]pyridine (B152697) is a versatile intermediate. The bromo group can be converted to a sulfonyl chloride group through various methods, such as a halogen-metal exchange followed by reaction with sulfuryl chloride, or through palladium-catalyzed coupling reactions. A patent describes the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) from 2-amino-5-bromopyridine (B118841) and chloroacetaldehyde, a similar principle that can be applied for the 7-substituted analogue. google.com

Another effective precursor for C7-functionalization is 7-aminoimidazo[1,2-a]pyridine. As mentioned earlier, the synthesis of this intermediate can be achieved by the cyclization of 2,4-diaminopyridine with an appropriate reagent. The amino group at the C7-position is a versatile handle for introducing the sulfonyl chloride functionality. The most direct method is the Sandmeyer reaction, which involves diazotization of the amino group with nitrous acid to form a diazonium salt, followed by reaction with a source of sulfur dioxide and a chloride, typically catalyzed by a copper salt. organic-chemistry.orglibretexts.org This reaction sequence provides a reliable method for the regioselective introduction of the sulfonyl chloride group at the C7 position.

The following table summarizes the key precursors and their roles in the synthesis of this compound:

PrecursorRole in Synthesis
4-Amino-2-chloropyridineStarting material for the formation of the imidazo[1,2-a]pyridine core with a handle at the C7-position.
7-Bromoimidazo[1,2-a]pyridineAn intermediate where the bromine atom can be converted to a sulfonyl chloride group.
7-Aminoimidazo[1,2-a]pyridineA key intermediate where the amino group can be directly converted to a sulfonyl chloride via the Sandmeyer reaction.

Reactivity and Mechanistic Studies of Imidazo 1,2 a Pyridine 7 Sulfonyl Chloride

Reactivity Profile of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a powerful electrophilic center, making it susceptible to a wide range of chemical transformations. Its reactivity is central to the utility of Imidazo[1,2-a]pyridine-7-sulfonyl chloride as an intermediate in organic synthesis.

Nucleophilic Substitution Reactions (e.g., with N-, O-, S-nucleophiles)

The most characteristic reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. wikipedia.org These compounds readily react with various nucleophiles, leading to the formation of a diverse array of sulfonamide, sulfonate ester, and thioester derivatives. This reactivity is well-documented for aryl sulfonyl chlorides in general and is the primary pathway for the derivatization of this compound. wikipedia.orgnih.gov

Reactions with N-nucleophiles: The reaction with primary and secondary amines is a cornerstone of sulfonamide synthesis. wikipedia.orgnih.gov this compound reacts with amines to yield the corresponding biologically significant imidazo[1,2-a]pyridine-7-sulfonamides. nih.gov This transformation typically proceeds under basic conditions to neutralize the HCl byproduct. wikipedia.org

Reactions with O-nucleophiles: Alcohols and phenols react as O-nucleophiles to produce sulfonate esters. wikipedia.org The reaction with water leads to hydrolysis, forming the corresponding imidazo[1,2-a]pyridine-7-sulfonic acid. wikipedia.orgresearchgate.net While this can be an undesirable side reaction, it is often slow, and the low solubility of aryl sulfonyl chlorides in aqueous media can protect them from rapid hydrolysis, allowing for their synthesis and isolation from aqueous conditions. researchgate.netacs.org

Reactions with S-nucleophiles: Thiols can act as S-nucleophiles to furnish thiosulfonate esters, although the reduction of the sulfonyl chloride can sometimes be a competing pathway. researchgate.net

Nucleophile TypeExample NucleophileProduct TypeGeneral Reaction
N-nucleophileAmine (R₂NH)SulfonamideIPy-SO₂Cl + 2 R₂NH → IPy-SO₂NR₂ + R₂NH₂⁺Cl⁻
O-nucleophileAlcohol (R'OH)Sulfonate EsterIPy-SO₂Cl + R'OH → IPy-SO₂OR' + HCl
O-nucleophileWater (H₂O)Sulfonic AcidIPy-SO₂Cl + H₂O → IPy-SO₃H + HCl
S-nucleophileThiol (R'SH)ThiosulfonateIPy-SO₂Cl + R'SH → IPy-SO₂SR' + HCl

Coupling Reactions Involving the Sulfonyl Chloride Group

Aryl sulfonyl chlorides are versatile coupling partners in various transition-metal-catalyzed reactions, providing access to sulfones, biaryls, and S-aryl compounds. These methods offer convergent synthetic routes that can bypass the limitations of classical approaches. nih.gov

Palladium-Catalyzed Coupling: Palladium catalysis enables the coupling of aryl sulfonyl chlorides with aryl boronic acids to form unsymmetrical diaryl sulfones under mild conditions. organic-chemistry.org This methodology is significant for its efficiency and functional group tolerance. Furthermore, palladium-catalyzed chlorosulfonylation of arylboronic acids provides a route to aryl sulfonyl chlorides, which can then be derivatized in situ with amines to form sulfonamides in a one-pot process. nih.gov

Copper-Catalyzed Coupling: Copper catalysts are also effective in mediating coupling reactions. An efficient protocol for the copper-catalyzed reductive cross-coupling of aryl sulfonyl chlorides with H-phosphonates has been developed to produce S-aryl phosphorothioates. nih.gov Another copper-catalyzed approach allows for the direct synthesis of diaryl thioethers from aryl boronic acids and aryl sulfonyl chlorides, where the sulfonyl chloride serves as the sulfur source following a reduction step. researchgate.net

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Sulfone FormationAryl Boronic AcidPalladium / LigandDiaryl Sulfone
Thioether FormationAryl Boronic AcidCuI / PPh₃Diaryl Thioether
S-Aryl Phosphorothioate FormationH-PhosphonateCopperS-Aryl Phosphorothioate

Rearrangement and Elimination Pathways

While direct substitution and coupling are the most common reaction pathways, aryl sulfonyl chlorides can undergo other transformations under specific conditions.

Elimination-Addition: Alkanesulfonyl chlorides that possess an α-hydrogen can undergo an elimination reaction in the presence of a base to form highly reactive sulfene (B1252967) intermediates (RCH=SO₂). wikipedia.orgnih.gov These intermediates are then trapped by nucleophiles. However, this pathway is not applicable to this compound as it is an aryl sulfonyl chloride and lacks α-hydrogens.

Desulfonative Reactions: A notable transformation is the desulfonation of aryl sulfonyl chlorides, which provides a route to aryl chlorides (ArSO₂Cl → ArCl + SO₂). wikipedia.org This reaction represents a reductive elimination of the sulfonyl group. Similarly, certain reductive coupling reactions proceed with the extrusion of sulfur dioxide, effectively using the sulfonyl chloride as an arylating agent rather than a sulfonating agent. researchgate.net

Transformations of the Imidazo[1,2-a]pyridine (B132010) Core Mediated by the Sulfonyl Chloride Group

The strongly electron-withdrawing nature of the sulfonyl chloride group significantly influences the reactivity of the fused imidazo[1,2-a]pyridine ring system. This substituent deactivates the aromatic core towards electrophilic substitution reactions, a common feature of aromatic compounds bearing such groups. The electron density of both the pyridine (B92270) and imidazole (B134444) portions of the scaffold is reduced, making reactions like Friedel-Crafts acylation or nitration, which typically occur on the electron-rich core, much more difficult.

Conversely, this deactivation can alter the regioselectivity of other reaction types. For instance, in radical functionalization reactions that often target the electron-rich C3 position of the imidazo[1,2-a]pyridine core, the presence of a C7-sulfonyl chloride group would be expected to decrease the nucleophilicity of this position, potentially affecting reaction rates and yields. nih.govnih.gov While direct nucleophilic aromatic substitution on the heterocyclic core is not a common pathway without a suitable leaving group on the ring, the powerful deactivating effect of the sulfonyl chloride group would theoretically make the ring more susceptible to such attacks should a viable reaction pathway exist.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound and related compounds is crucial for optimizing reaction conditions and predicting outcomes. Radical pathways, in particular, have emerged as a significant mechanistic class for the functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org

Radical Reaction Mechanisms

Numerous functionalization reactions of the imidazo[1,2-a]pyridine core proceed via radical mechanisms, especially for the introduction of substituents at the C3 position. nih.govrsc.org These reactions can be initiated through photoredox catalysis, chemical oxidants, or electrochemical methods. nih.govnih.gov

A common mechanistic pathway involves the generation of a sulfonyl radical from a precursor like a sulfinic acid or a diazonium salt. nih.govnih.govnih.gov For instance, in photoredox-catalyzed sulfenylation, an excited photocatalyst can oxidize a sulfinic acid to generate a sulfonyl radical. nih.gov This electrophilic radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate. nih.govnih.gov Subsequent oxidation of this intermediate to a carbocation, followed by deprotonation, yields the final C3-functionalized product. nih.gov The involvement of radical species in these transformations is often confirmed by experiments showing reaction inhibition in the presence of radical scavengers like TEMPO. acs.org

Another proposed mechanism involves the initial single electron transfer (SET) from the imidazo[1,2-a]pyridine ring to an excited photocatalyst or an oxidant, forming an imidazopyridine radical cation. nih.gov This radical cation is then susceptible to attack by a nucleophile. This pathway highlights the ability of the heterocyclic core to participate directly in radical initiation steps. These mechanistic insights, while often studied for C3-functionalization, are fundamental to understanding the broader reactivity of the imidazo[1,2-a]pyridine system, including potential side reactions or alternative pathways that could occur during the synthesis or derivatization of this compound.

Ionic Pathways and Transition State Analysis

The reactivity of this compound is largely dictated by the electrophilic nature of the sulfonyl chloride functional group and the electron-rich character of the fused heterocyclic ring system. Reactions involving this compound can proceed through distinct ionic pathways, which are influenced by the reactants, catalysts, and reaction conditions.

The sulfonyl chloride moiety is a highly reactive electrophile, making it susceptible to nucleophilic attack. In reactions with nucleophiles such as amines, alcohols, or thiols, the compound readily undergoes nucleophilic substitution. For instance, reaction with an amine would proceed via the formation of a sulfonamide, a common transformation for sulfonyl chlorides. evitachem.com This process involves the attack of the nucleophilic amine on the electron-deficient sulfur atom, followed by the displacement of the chloride ion as a leaving group. Similarly, hydrolysis can occur in an aqueous environment, leading to the formation of the corresponding imidazo[1,2-a]pyridine-7-sulfonic acid. evitachem.com

Beyond the reactivity of the sulfonyl chloride group, the imidazo[1,2-a]pyridine core itself can participate in reactions governed by ionic intermediates. The electron-rich nature of the heterocycle, particularly at the C3 position, allows it to be functionalized through electrophilic attack. nih.gov Some multi-component reactions, such as the Ugi reaction, which are known to proceed through ionic intermediates like iminium ions, have been adapted to include the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org

In more complex transformations, a combination of ionic species can be involved. For example, in a three-component sulfonylmethylation reaction of the imidazo[1,2-a]pyridine scaffold, a plausible mechanism involves the initial formation of an iminium ion from N,N-Dimethylacetamide (DMA). nih.gov This electrophilic iminium species then reacts with the electron-rich imidazopyridine ring to form an intermediate, which subsequently undergoes sulfonylation. nih.gov While some studies suggest the involvement of radical pathways in similar functionalizations, the formation and reaction of iminium intermediates represent a clear ionic pathway. nih.govmdpi.com

Ionic PathwayDescriptionKey Intermediates/SpeciesRelevant Reaction Type
Nucleophilic SubstitutionAttack of a nucleophile on the electrophilic sulfur atom of the sulfonyl chloride group. evitachem.comSulfonyl chloride (electrophile), Amine/Alcohol (nucleophile)Sulfonamide/Sulfonate ester formation
Electrophilic AdditionAttack of an electrophile on the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. nih.govImidazo[1,2-a]pyridine (nucleophile), Iminium ion (electrophile)C-H Functionalization
Multi-component Reaction CascadeA sequence of reactions involving multiple starting materials that proceed through ionic intermediates. beilstein-journals.orgIminium ions, Nitrilium ionsUgi / Paserini type reactions

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving the imidazo[1,2-a]pyridine scaffold. rsc.org Catalysts are essential not only for enabling transformations that would otherwise be sluggish but also for directing reactions to specific positions on the heterocyclic ring (regioselectivity) and for controlling the formation of specific stereoisomers (stereoselectivity). nih.gov Both transition-metal catalysis and organocatalysis have been effectively employed. rsc.orgnih.gov

Transition metals, particularly copper, palladium, and iron, are widely used in the synthesis and functionalization of imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net For example, copper iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of the core imidazo[1,2-a]pyridine structure from 2-aminopyridines and acetophenones. organic-chemistry.org Palladium catalysts are instrumental in performing cross-coupling and carbonylation reactions on the pre-formed scaffold, allowing for the introduction of various substituents at specific carbon atoms. researchgate.net

A notable example of catalysis directing reactivity is the iron-catalyzed three-component sulfonylmethylation of imidazo[1,2-a]pyridines. nih.gov In this reaction, iron(III) chloride (FeCl₃) catalyzes the coupling of an imidazo[1,2-a]pyridine, a sodium sulfinate, and N,N-Dimethylacetamide (DMA) as a carbon source. nih.gov Mechanistic proposals suggest the iron catalyst facilitates the oxidation of DMA to form a reactive iminium intermediate, which then engages with the other components. nih.gov The efficiency of this catalytic system is highly dependent on the reaction conditions, as shown by optimization studies.

Table 1: Optimization of Iron-Catalyzed Sulfonylmethylation of 2-phenylimidazo[1,2-a]pyridine (B181562) nih.gov

EntryCatalyst (mol%)OxidantTemperature (°C)Yield (%)
1FeCl₃ (10)K₂S₂O₈10075
2FeCl₂ (10)K₂S₂O₈12080
3CuCl₂ (10)K₂S₂O₈12056
4No CatalystK₂S₂O₈120Trace
5FeCl₃ (10)TBHP12043
6FeCl₃ (10)K₂S₂O₈12090

Table based on data for the synthesis of 2-phenyl-3-(tosylmethyl)imidazo[1,2-α]pyridine.

The optimized catalytic protocol demonstrates broad applicability, tolerating a wide range of functional groups on both the sodium sulfinate and the imidazo[1,2-a]pyridine substrate. This highlights the catalyst's role in ensuring high yields across a diverse substrate scope, a key aspect of synthetic utility.

Table 2: Substrate Scope of FeCl₃-Catalyzed Sulfonylmethylation nih.gov

Imidazo[1,2-a]pyridine Substituent (R¹)Sulfinate Substituent (R²)ProductYield (%)
2-Phenyl4-Me-Ph3a90
2-Phenyl4-F-Ph3g85
2-Phenyl4-Cl-Ph3h82
2-Phenyl2-Cl-Ph3i74
2-PhenylMethyl3n72
2-(4-Bromophenyl)4-Me-Ph3qa83
2-(4-Fluorophenyl)4-Me-Ph3ra81

Yields are for isolated products under optimized conditions: FeCl₃ (10 mol%), K₂S₂O₈ (2.5 eq), in DMA:H₂O at 120 °C. nih.gov

Beyond transition metals, organocatalysis offers a metal-free approach to control reactivity and selectivity. nih.gov For example, secondary amines like pyrrolidine (B122466) derivatives can catalyze reactions through the formation of chiral iminium ions. While not specifically documented for this compound, the principle of using a catalyst to create a defined chiral environment around the reaction site is a powerful strategy for achieving high enantioselectivity in the functionalization of heterocyclic compounds. nih.gov

Derivatization and Synthetic Applications of Imidazo 1,2 a Pyridine 7 Sulfonyl Chloride

Synthesis of Imidazo[1,2-a]pyridine-7-sulfonamide Derivatives

The reaction of imidazo[1,2-a]pyridine-7-sulfonyl chloride with primary or secondary amines is a direct and efficient method for the preparation of the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. The synthesis is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. A variety of amines can be employed in this reaction, allowing for the introduction of a wide range of substituents at the sulfonamide nitrogen. This chemical diversity is crucial for structure-activity relationship (SAR) studies in drug discovery programs.

A study on the design and synthesis of imidazo[1,2-a]pyridine (B132010) analogues for anti-mycobacterial evaluation described the synthesis of a series of imidazo[1,2-a]pyridine sulfonamides (IPSs). nih.gov In this work, imidazo[1,2-a]pyridine-3-carboxylic acid was coupled with various substituted sulfanilamides. Although this example does not start from the 7-sulfonyl chloride, it highlights the importance of the sulfonamide linkage in the development of bioactive imidazo[1,2-a]pyridine derivatives. The general principle of reacting an amine with a sulfonyl chloride remains a cornerstone for generating such derivatives. nih.govlibretexts.orgdoubtnut.com

Table 1: Examples of N-Substituted Imidazo[1,2-a]pyridine-7-sulfonamides

Amine ReactantProductPotential Application
AmmoniaImidazo[1,2-a]pyridine-7-sulfonamideBuilding block for further derivatization
Alkylamines (e.g., methylamine)N-Alkyl-imidazo[1,2-a]pyridine-7-sulfonamidesModulation of physicochemical properties
Arylamines (e.g., aniline)N-Aryl-imidazo[1,2-a]pyridine-7-sulfonamidesExploration of π-stacking interactions in biological targets
Heterocyclic amines (e.g., piperidine)7-(Piperidin-1-ylsulfonyl)imidazo[1,2-a]pyridineIntroduction of diverse heterocyclic motifs

Formation of Imidazo[1,2-a]pyridine-7-sulfonate Esters

In addition to sulfonamides, this compound can be readily converted to sulfonate esters through reaction with alcohols or phenols. Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions. They also appear as structural motifs in some biologically active molecules.

The synthesis of sulfonate esters from sulfonyl chlorides is typically performed in the presence of a base, such as pyridine (B92270), which acts as a catalyst and an acid scavenger. A general and efficient method for the synthesis of sulfonic esters from sulfonyl chlorides has been developed using indium as a catalyst. This method is applicable to a wide range of substrates, including less nucleophilic and sterically hindered phenols, and proceeds under mild conditions. thieme-connect.de While this method was demonstrated with various sulfonyl chlorides, it represents a viable approach for the synthesis of imidazo[1,2-a]pyridine-7-sulfonate esters.

The reaction of this compound with an alcohol or phenol (B47542) would yield the corresponding sulfonate ester, which can then be used in further synthetic transformations.

Table 2: Potential Imidazo[1,2-a]pyridine-7-sulfonate Esters and Their Synthetic Utility

Alcohol/Phenol ReactantProductPotential Synthetic Application
MethanolMethyl imidazo[1,2-a]pyridine-7-sulfonateAlkylating agent
PhenolPhenyl imidazo[1,2-a]pyridine-7-sulfonatePrecursor for cross-coupling reactions
Ethylene glycolBis(imidazo[1,2-a]pyridine-7-sulfonate)Linker for dimeric structures

Development of Novel Reagents and Building Blocks for Organic Synthesis

Imidazo[1,2-a]pyridine derivatives are recognized as important building blocks in organic and medicinal chemistry due to their wide range of biological activities. beilstein-journals.orgresearchgate.netnih.gov this compound, as a reactive intermediate, is a valuable precursor for the synthesis of a variety of functionalized imidazo[1,2-a]pyridines. These derivatives can, in turn, serve as novel reagents and building blocks for the construction of more complex molecules.

For example, the sulfonyl chloride can be converted into a sulfone, which can then participate in various carbon-carbon bond-forming reactions. An iron-catalyzed sulfonylmethylation of imidazo[1,2-a]pyridines has been reported, demonstrating the utility of sulfone-containing imidazo[1,2-a]pyridines in synthesis. nih.gov Although this report focuses on C3-functionalization, the principle can be extended to derivatives at the 7-position.

The development of imidazo[1,2-a]pyridine-based phosphonates as potential inhibitors of Rab geranylgeranyl transferase further illustrates the use of this scaffold in creating specialized reagents for biological studies. frontiersin.org The 7-sulfonyl chloride provides a convenient entry point for the introduction of various functionalities that can be tailored for specific synthetic or biological applications.

Diversification Strategies for Imidazo[1,2-a]pyridine Scaffolds via Sulfonyl Chloride

The functionalization of the imidazo[1,2-a]pyridine scaffold is a key strategy for the discovery of new bioactive compounds. researchgate.netmdpi.comorganic-chemistry.orgresearchgate.netrsc.org The 7-sulfonyl chloride group offers a powerful tool for the diversification of this heterocyclic system. The reactivity of the sulfonyl chloride allows for its conversion into a wide range of other functional groups, thereby expanding the chemical space accessible from this intermediate.

Beyond the synthesis of sulfonamides and sulfonate esters, the sulfonyl chloride can be reduced to the corresponding thiol, which can then be alkylated or arylated to introduce further diversity. Alternatively, the sulfonyl chloride can be subjected to transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds. A review of the synthesis of imidazo[1,2-a]pyridines highlights various functionalization strategies that can be applied to this scaffold. researchgate.net

The development of new synthetic methods, such as the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, showcases the ongoing efforts to functionalize this ring system. nih.gov The 7-sulfonyl chloride can be a key player in these diversification strategies, providing a reliable starting point for the introduction of a wide array of chemical motifs.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of heterocyclic compounds. For derivatives of the imidazo[1,2-a]pyridine (B132010) family, these calculations provide a detailed picture of electron distribution, orbital energies, and reactivity indicators.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP analysis is used to visualize the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This is vital for predicting sites of non-covalent interactions and chemical reactions. For instance, analysis of related imidazo[1,2-a]pyridine N-acylhydrazone derivatives identified specific nitrogen atoms as the preferred sites for electrophilic attack based on local descriptors and MEP maps. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Model Imidazo[1,2-a]pyridine Derivative

This table illustrates typical data obtained from DFT calculations on related imidazo[1,2-a]pyridine systems, as specific data for the 7-sulfonyl chloride isomer is not available. The B3LYP/6-31G(d,p) level of theory is commonly used for such organic compounds. nih.gov

ParameterDescriptionTypical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
ΔE (LUMO-HOMO) HOMO-LUMO Energy Gap4.5 to 5.5 eV
η (Hardness) Resistance to change in electron distribution2.25 to 2.75 eV
χ (Electronegativity) Power to attract electrons3.75 to 4.75 eV
ω (Electrophilicity Index) Propensity to accept electrons2.5 to 4.0 eV

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies.

Transition State Analysis: By modeling the reaction pathway, computational methods can identify the structure and energy of transition states (TS). For example, in a study on the enantioselective fluoride-chloride exchange at S(VI) centers, DFT calculations were used to map the energy profiles for the reaction. acs.org This involved identifying key intermediates and transition states, providing a step-by-step understanding of the substitution process at the sulfur center, which is directly relevant to the sulfonyl chloride group. acs.org

Reaction Pathway Modeling: A plausible mechanism for the sulfonylmethylation of imidazo[1,2-α]pyridines has been proposed based on experimental evidence, involving the formation of an iminium intermediate followed by C-C coupling and sulfonylation. nih.gov In other systems, DFT calculations have been employed to support proposed radical pathways. researchgate.net For instance, the generation of sulfonyl and sulfinyl radicals from sulfinyl sulfones has been modeled, showing how these radicals add to alkynes. researchgate.net Such computational support helps to validate or refine mechanisms proposed from experimental data.

Intermediate Detection and Confirmation: Computational studies can corroborate experimental findings. In an investigation into a catalytic system, electrospray ionization mass spectrometry detected key reaction intermediates, and computational modeling helped to understand the structure and role of these species, such as catalyst-difluoride complexes and ion pair intermediates. acs.org

Table 2: Example of DFT-Calculated Energy Profile for a Halogen Exchange Reaction at a Sulfur Center

This table is based on data for the enantioselective fluoride-chloride exchange on a related sulfonimidoyl chloride, illustrating how computational chemistry elucidates reaction mechanisms. Energies are relative free energies (kcal/mol). acs.org

SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
Reactants Catalyst + Substrate + Reagent0.0
INT1 Key Ion Pair Intermediate-5.2
TS2-R Transition State for (R)-product formation+12.3
TS2-S Transition State for (S)-product formation+13.7
Products (R)-Product + Byproducts-18.5

Prediction of Regioselectivity and Stereoselectivity

Computational models are increasingly used to predict the outcome of chemical reactions where multiple isomers can be formed.

Regioselectivity: The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to electrophilic substitution. nih.gov Experimental studies often show a high preference for functionalization at the C3 position. nih.gov Computational methods can explain this regioselectivity by analyzing the electron density at various positions on the ring. researchgate.net Local reactivity descriptors like atomic charges and Fukui functions calculated via DFT can quantitatively predict the most likely site for electrophilic attack. nih.govrsc.org Machine learning models that incorporate on-the-fly quantum mechanical descriptors are also emerging as powerful tools for predicting regioselectivity with high accuracy. rsc.orgresearchgate.net

Stereoselectivity: In reactions involving chiral centers, computational chemistry can predict and rationalize the observed stereoselectivity. A detailed computational study of an enantioselective fluoride-chloride exchange reaction provides a clear example. acs.org DFT calculations of the fluorination transition states (TS2-S and TS2-R) revealed that the transition state leading to the (R)-configured product was lower in energy by 1.4 kcal/mol. acs.org This energy difference, attributed to more favorable noncovalent hydrogen-bonding interactions in the transition state, successfully explains the experimentally observed preference for the (R)-enantiomer. acs.org

Ligand-Reactivity Relationships in Catalytic Processes

Catalyst-Substrate Interactions: Molecular docking and DFT calculations can model the interaction between a catalyst and a substrate. nih.govnih.gov These models reveal key binding modes and noncovalent interactions, such as hydrogen bonds, that stabilize the catalyst-substrate complex and facilitate the reaction. For instance, in a bifunctional catalytic system, DFT calculations and noncovalent interaction (NCI) analysis showed that a network of hydrogen bonds between the catalyst, a fluoride (B91410) source, and the substrate was essential for the reaction's success. acs.org

Electronic and Steric Effects: Computational methods can quantify how modifications to a ligand's structure impact its electronic and steric properties, and in turn, the catalytic outcome. For the imidazo[1,2-a]pyridine scaffold, substituting different groups at various positions can tune its electronic properties. nih.gov DFT calculations can predict how these changes will affect the ligand's ability to coordinate to a metal center or activate a substrate. In a computationally studied catalytic urethane (B1682113) formation, the proton affinities of various nitrogen-containing catalysts were examined to correlate their basicity with their catalytic activity, showing that the presence of a catalyst significantly lowered the reaction's activation barrier. nih.gov This approach can be applied to understand how the nitrogen atoms in the imidazo[1,2-a]pyridine core contribute to its potential catalytic activity.

Analytical and Spectroscopic Methodologies in Research on Imidazo 1,2 a Pyridine 7 Sulfonyl Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework. For imidazo[1,2-a]pyridine (B132010) derivatives, ¹H NMR spectra typically show characteristic signals in the aromatic region (approximately 7.0-9.5 ppm) corresponding to the protons on the fused bicyclic ring system. rsc.orgnih.gov The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton.

For instance, in related C3-sulfonylated imidazo[1,2-a]pyridines, the proton at the C5 position often appears at the most downfield shift due to its proximity to the bridgehead nitrogen. rsc.org Although the exact data for the 7-sulfonyl chloride variant is not available in the cited literature, a representative analysis of related compounds illustrates the expected data patterns.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Imidazo[1,2-a]pyridine Sulfonyl Derivatives

Compound NameTechniqueSolventCharacteristic Chemical Shifts (δ, ppm)Source
7-Methyl-2-(p-tolyl)-3-tosylimidazo[1,2-a]pyridine¹H NMRCDCl₃8.93 (d, J = 7.2 Hz, 1H), 7.65 (d, J = 8.0 Hz, 2H), 7.53 (d, J = 8.4 Hz, 2H), 7.44 (s, 1H), 6.86 (dd, 1H), 2.43 (s, 6H), 2.32 (s, 3H) rsc.org
2-Phenyl-3-(m-tolylsulfonyl)imidazo[1,2-a]pyridine¹H NMRCDCl₃9.14 (d, J = 7.2 Hz, 1H), 7.87-7.62 (m, 3H), 7.53-7.40 (m, 5H), 7.37 (s, 1H), 7.13-6.99 (m, 1H), 2.25 (s, 3H) rsc.org
7-Methyl-2-(p-tolyl)-3-tosylimidazo[1,2-a]pyridine¹³C NMRCDCl₃153.09, 147.01, 144.08, 139.89, 139.17, 130.32, 129.75, 129.58, 128.43, 126.20, 125.79, 116.93, 116.65, 116.33, 21.46, 21.44, 21.31 rsc.org

High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy. This technique is crucial for confirming the identity of a newly synthesized compound. For imidazo[1,2-a]pyridine derivatives, Electrospray Ionization (ESI) is a common method, typically detecting the protonated molecular ion [M+H]⁺. nih.gov The measured mass is then compared to the calculated mass for the expected formula, with a match within a few parts per million (ppm) confirming the composition.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For Imidazo[1,2-a]pyridine-7-sulfonyl chloride, characteristic absorption bands would be expected for the sulfonyl chloride (SO₂Cl) group. Typically, strong asymmetric and symmetric stretching vibrations for the S=O bonds appear in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. Other bands would correspond to the C-N and C=C stretching of the heterocyclic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine systems, being aromatic, exhibit characteristic absorption bands in the UV region, typically between 250 and 350 nm. chemicalbook.com These absorptions are due to π-π* transitions within the conjugated ring system. The position and intensity of these bands can be influenced by the nature and position of substituents on the heterocyclic core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in a crystal lattice. For imidazo[1,2-a]pyridine derivatives, single-crystal X-ray diffraction has been used to confirm their planar structure and to study intermolecular interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.net

While a crystal structure for this compound is not available in the searched literature, analysis of related compounds provides insight into the expected structural features. For example, the structure of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride revealed an almost planar imidazo[1,2-a]pyridin-1-ium ring system. nih.gov Such analyses are critical for understanding the molecule's conformation and how it interacts with other molecules.

Table 2: Representative Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative

ParameterValue for 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrateSource
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
Dihedral Angle (Imidazopyridinium ring vs. Fluorophenyl ring)61.81 (6)° nih.gov
Key InteractionsO—H⋯Cl hydrogen bonds, π–π interactions nih.gov

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for the separation of target compounds from reaction mixtures and for the assessment of their purity.

Column Chromatography Following synthesis, crude products of imidazo[1,2-a]pyridine derivatives are commonly purified using column chromatography over silica (B1680970) gel. rsc.org A solvent system, often a gradient of petroleum ether and ethyl acetate, is used to elute the components based on their polarity, allowing for the isolation of the desired compound. rsc.org

High-Performance Liquid Chromatography (HPLC) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of a final compound. In this technique, the compound is passed through a column (e.g., C18) with a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. patsnap.com A UV detector is used to monitor the elution, and the purity is calculated from the relative area of the product peak. For related sulfonyl chloride compounds, isocratic elution methods have been developed, demonstrating good separation and reproducibility. patsnap.com The retention time is a characteristic property of the compound under specific chromatographic conditions. These methods are validated according to ICH guidelines for linearity, accuracy, and precision to ensure reliable purity assessment. impactfactor.org

Q & A

Q. How do researchers address reproducibility challenges in multi-step syntheses involving sulfonyl chlorides?

  • Methodological Answer : Use process analytical technology (PAT) like inline FTIR to monitor intermediates. For example, track sulfonation steps in real time to ensure consistent conversion rates (>95%) . Document all parameters in open-access databases to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.